![molecular formula C8H18N2 B067577 N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine CAS No. 164642-21-1](/img/structure/B67577.png)

N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research into the synthesis of similar compounds involves complex reactions, including regioselective preparation of alkyl derivatives and transition metal derivatives, indicating the versatility and complexity of synthesizing such compounds. For example, studies on the regioselective preparation of derivatives and the synthesis of transition metal derivatives with similar ligands suggest methodologies that could potentially be applied or adapted for the synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (Hocková et al., 1999) (Philippopoulos et al., 1998).

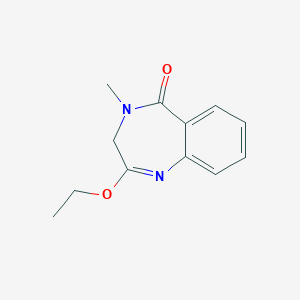

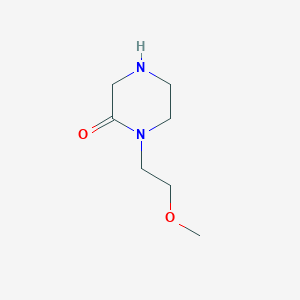

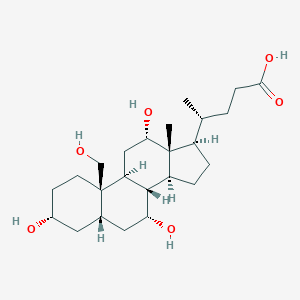

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities, such as the cyclopentadienyl derivatives, highlights the significance of X-ray crystallography in determining detailed structural parameters, which are crucial for understanding the molecular geometry and potential reactivity (Philippopoulos et al., 1998).

Chemical Reactions and Properties

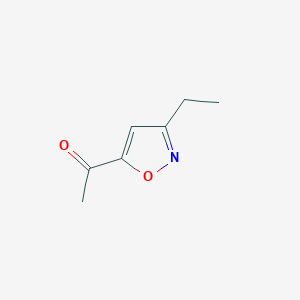

Studies on the chemical reactions and properties of related compounds often explore their reactivity towards various reagents or under different conditions, offering insights into possible reactions and transformations N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine might undergo. The work on cycloaddition reactions and the formation of complexes with metal ions can provide valuable information on the chemical behavior and potential applications of such compounds (Cafaggi et al., 1983).

科学的研究の応用

Photophysics and Photochemical Behavior : (Lewis et al., 1994) studied the photochemical and photophysical behavior of several ((N,N-dimethylamino)alkyl)styrenes. They observed efficient intramolecular addition and formation of fluorescent singlet exciplexes in nonpolar and polar solvents.

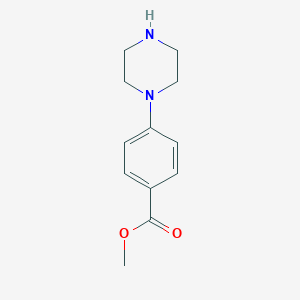

Organometallic Chemistry : (Grotjahn et al., 1996) explored the stereoselective formation of Cp*IrCl complexes of N,N-Dimethylamino acids. They reported high diastereoselectivity in forming these complexes.

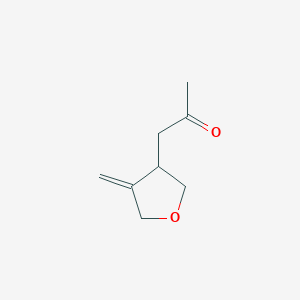

Organic Synthesis and Anesthetic Activity : (Gataullin et al., 2001) focused on the synthesis of compounds with local anesthetic and analgesic properties, using aminomethyl cyclopentyl derivatives.

Chemical Reactions and Transformations : (Caristi et al., 1984) investigated the reaction of N,N-Dimethylamides and N,N-dimethylamines with N-bromosuccinimide, exploring the mechanism behind these transformations.

Synthesis of Fluorescent Chemosensors : (Pathak et al., 2012) synthesized an N,N-Dimethylamine ethylimino-appended triazole-linked calix[4]arene conjugate. This conjugate, in its Cd(2+) complex form, was used as a selective fluorescent chemosensor.

Crystallography and Molecular Docking : (Al-Hourani et al., 2016) conducted synthesis, crystal structure analysis, and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, exploring its potential as a cyclooxygenase-2 inhibitor.

Peptide Sequencing in Proteomics : (Fu & Li, 2005) utilized N-terminal isotopic dimethylation for de novo sequencing of neuropeptides, demonstrating new applications in peptide sequencing.

特性

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQDEEKAUZTSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445605 |

Source

|

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine | |

CAS RN |

164642-21-1 |

Source

|

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)